1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine
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Overview
Description
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine, also known as MPPP, is a piperazine derivative that has gained attention in recent years due to its potential applications in scientific research. MPPP is a psychoactive compound that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapse. This increase in dopamine levels is thought to be responsible for the stimulant and hallucinogenic effects of 1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to induce hyperactivity and stereotypy in animal models.
Advantages and Limitations for Lab Experiments
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine has several advantages for use in lab experiments, including its ability to induce specific biochemical and physiological effects. However, its psychoactive properties also pose limitations, as it may be difficult to control for the effects of 1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine on animal behavior.
Future Directions
There are several potential future directions for research on 1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine, including further study of its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing analogs of 1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine with improved pharmacological properties and reduced psychoactive effects.
Synthesis Methods
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine can be synthesized through a multi-step process involving the reaction of propargyl bromide with 1-(2-methoxyethyl)piperazine, followed by the addition of propylamine. The resulting compound is then purified through a series of chromatography steps.
Scientific Research Applications
1-(2-Methoxyethyl)-4-(prop-2-yn-1-yl)-2-propylpiperazine has been studied for its potential applications in a variety of scientific fields, including neuroscience and pharmacology. It has been found to have both stimulant and hallucinogenic properties, making it a potential candidate for further study in the treatment of mental health disorders.
properties
IUPAC Name |
1-(2-methoxyethyl)-2-propyl-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-4-6-13-12-14(7-5-2)8-9-15(13)10-11-16-3/h2,13H,4,6-12H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARKCZUDNJJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1CCOC)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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